1-[(4-Chlorophenoxy)methyl]pyrano[2,3-c][1]benzopyran-5(3H)-one
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Overview
Description
1-[(4-Chlorophenoxy)methyl]pyrano2,3-cbenzopyran-5(3H)-one is a complex organic compound that belongs to the class of pyrano2,3-cbenzopyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrano2,3-cbenzopyran core, which is fused with a chlorophenoxy methyl group, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 1-[(4-Chlorophenoxy)methyl]pyrano2,3-cbenzopyran-5(3H)-one can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol. This intermediate is then reacted with a suitable pyrano2,3-cbenzopyran precursor under acidic conditions to yield the desired compound. Industrial production methods often utilize microwave irradiation and catalysts like triethylammonium acetate (TEAA) to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
1-[(4-Chlorophenoxy)methyl]pyrano2,3-cbenzopyran-5(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex polycyclic structures under specific conditions
Scientific Research Applications
1-[(4-Chlorophenoxy)methyl]pyrano2,3-cbenzopyran-5(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits antimicrobial, anti-inflammatory, and antioxidant properties, making it a potential candidate for drug development.
Medicine: It has shown promising results in inhibiting the growth of certain cancer cell lines and could be explored further for anticancer therapies.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenoxy)methyl]pyrano2,3-cbenzopyran-5(3H)-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit the activity of kinases, which are crucial for cell signaling and proliferation. Additionally, the compound’s antioxidant properties help in scavenging free radicals, reducing oxidative stress, and protecting cells from damage .
Comparison with Similar Compounds
1-[(4-Chlorophenoxy)methyl]pyrano2,3-cbenzopyran-5(3H)-one can be compared with other similar compounds, such as:
Pyrano[2,3-c]pyrazoles: These compounds also exhibit antimicrobial and anti-inflammatory activities but differ in their core structure and specific biological targets.
Benzo[h]pyrano[2,3-b]quinolines: These derivatives have shown potential in anticancer research and possess a different fused ring system compared to the pyranobenzopyran core.
Pyrano[2,3-f]chromenes: Known for their antioxidant and anticancer properties, these compounds have a different arrangement of the pyran ring and substituents .
Properties
CAS No. |
128267-26-5 |
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Molecular Formula |
C19H13ClO4 |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
1-[(4-chlorophenoxy)methyl]-3H-pyrano[2,3-c]chromen-5-one |
InChI |
InChI=1S/C19H13ClO4/c20-13-5-7-14(8-6-13)23-11-12-9-10-22-18-17(12)15-3-1-2-4-16(15)24-19(18)21/h1-9H,10-11H2 |
InChI Key |
LOALOZIDSJMGNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=C(O1)C(=O)OC3=CC=CC=C32)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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